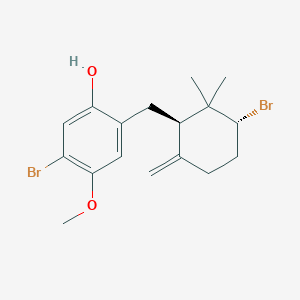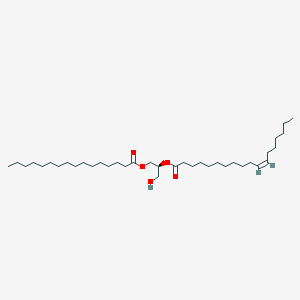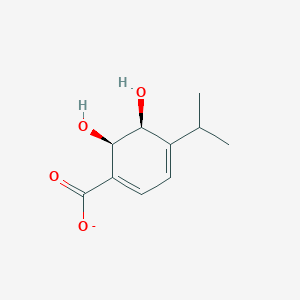
羟基棕榈酰鞘氨醇
概述
描述
Hydroxypalmitoyl sphinganine is a type of ceramide, which is a class of lipid molecules found in high concentrations within cell membranes. Ceramides are essential for maintaining the skin barrier and retaining moisture. Hydroxypalmitoyl sphinganine is particularly known for its role in enhancing skin hydration and improving the skin barrier function .
科学研究应用
Hydroxypalmitoyl sphinganine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the behavior of ceramides and other lipids.
Biology: It is used to investigate the role of ceramides in cell signaling and apoptosis.
Medicine: It is used in the development of skincare products aimed at improving skin hydration and barrier function.
生化分析
Biochemical Properties
Hydroxypalmitoyl sphinganine functions as a skin-identical ingredient, meaning it mimics the natural ceramides found in the skin. It interacts with various enzymes and proteins involved in ceramide synthesis and metabolism. One of the key interactions is with ceramide synthase, an enzyme that catalyzes the formation of ceramides from sphinganine and fatty acids. Hydroxypalmitoyl sphinganine is also involved in the acylation reaction, where it combines with palmitic acid to form a stable ceramide structure .
Cellular Effects
Hydroxypalmitoyl sphinganine has significant effects on cellular processes, particularly in the skin. It enhances the production of ceramides, which are vital for maintaining the skin barrier and preventing transepidermal water loss. This compound also influences cell signaling pathways, promoting the expression of genes involved in skin hydration and barrier function. Additionally, hydroxypalmitoyl sphinganine has been shown to improve skin elasticity and reduce inflammation in conditions such as atopic dermatitis .
Molecular Mechanism
At the molecular level, hydroxypalmitoyl sphinganine exerts its effects by binding to specific receptors and enzymes involved in ceramide metabolism. It activates ceramide synthase, leading to increased production of ceramides. This compound also inhibits the activity of ceramidase, an enzyme that breaks down ceramides, thereby enhancing ceramide levels in the skin. These interactions result in improved skin barrier function and hydration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxypalmitoyl sphinganine have been observed over various time periods. Studies have shown that this compound is stable and maintains its activity over extended periods. Long-term application of hydroxypalmitoyl sphinganine in in vitro and in vivo studies has demonstrated sustained improvements in skin hydration and barrier function. Additionally, it has been found to reduce the degradation of ceramides, further supporting its role in maintaining skin health .
Dosage Effects in Animal Models
The effects of hydroxypalmitoyl sphinganine vary with different dosages in animal models. At lower doses, it has been shown to enhance skin hydration and barrier function without causing any adverse effects. At higher doses, some studies have reported mild irritation and inflammation. It is important to determine the optimal dosage to maximize the benefits of hydroxypalmitoyl sphinganine while minimizing potential side effects .
Metabolic Pathways
Hydroxypalmitoyl sphinganine is involved in several metabolic pathways related to ceramide synthesis and metabolism. It interacts with enzymes such as ceramide synthase and ceramidase, influencing the production and degradation of ceramides. This compound also affects the levels of other sphingolipids, including sphingosine and sphingosine-1-phosphate, which play roles in cell signaling and apoptosis .
Transport and Distribution
Within cells and tissues, hydroxypalmitoyl sphinganine is transported and distributed through specific transporters and binding proteins. It is primarily localized in the stratum corneum, where it exerts its effects on the skin barrier. The compound’s distribution is influenced by its interactions with lipid transport proteins, which facilitate its movement to the outermost layer of the skin .
Subcellular Localization
Hydroxypalmitoyl sphinganine is predominantly localized in the endoplasmic reticulum (ER) and Golgi apparatus, where it participates in ceramide synthesis. The compound’s activity is regulated by its subcellular localization, with specific targeting signals directing it to these compartments. Post-translational modifications, such as acylation, also play a role in its localization and function .
准备方法
Hydroxypalmitoyl sphinganine is synthesized through a chemical reaction between dihydrosphingosine and a 2-bromohexadecanoic acid derivative. This reaction is followed by the indirect substitution of the bromine atom with a hydroxyl group . The industrial production of hydroxypalmitoyl sphinganine involves precise control of reaction conditions to ensure high yield and purity.
化学反应分析
Hydroxypalmitoyl sphinganine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxypalmitoyl sphinganine can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols.
作用机制
Hydroxypalmitoyl sphinganine exerts its effects by enhancing the production of ceramides in the skin. It is processed and transformed by the skin into other ceramides, which help to maintain the skin barrier and retain moisture . The molecular targets and pathways involved include the enzymes responsible for ceramide synthesis and metabolism.
相似化合物的比较
Hydroxypalmitoyl sphinganine is unique among ceramides due to its specific structure and function. Similar compounds include:
Ceramide 1: Known for its role in maintaining the skin barrier.
Ceramide 2: Involved in skin hydration and barrier function.
Ceramide 3: Plays a role in skin barrier repair and hydration.
Hydroxypalmitoyl sphinganine stands out due to its ability to be transformed into other ceramides by the skin, which is not a common feature among other ceramides .
属性
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-33,36-38H,3-30H2,1-2H3,(H,35,39)/t31-,32+,33?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXMVCBJWMTLGK-XIWRNSNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172503 | |
| Record name | Hydroxypalmitoyl sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190249-36-6 | |
| Record name | Hydroxypalmitoyl sphinganine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190249366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxypalmitoyl sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYPALMITOYL SPHINGANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR33W2353T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hydroxypalmitoyl sphinganine, also known as dihydroceramide, factor into sphingolipid metabolism research?
A1: Hydroxypalmitoyl sphinganine labeled with stable isotopes like Carbon-13 serves as a valuable tool in analyzing sphingolipid metabolism. [] Researchers successfully created [13C]-labeled hydroxypalmitoyl sphinganine by culturing acetic acid bacteria in a medium containing [13C]-labeled acetic acid. [] This labeled compound allowed them to track the incorporation and metabolism of hydroxypalmitoyl sphinganine in mice, revealing its conversion into other sphingolipids and its distribution in various tissues. []
Q2: Besides its antifungal activity, does Acremonium sp. Ld-03 exhibit any other beneficial characteristics for plants?
A2: Yes, Acremonium sp. Ld-03 demonstrates multiple plant growth-promoting traits. [] This endophytic fungus produces indole acetic acid (IAA), a crucial plant hormone, both in the presence and absence of exogenous tryptophan. [] Furthermore, Acremonium sp. Ld-03 exhibits siderophore production and phosphate solubilization activity, contributing to nutrient acquisition for plants. [] In vitro experiments using Allium tuberosum seedlings showed significant increases in root and shoot length following treatment with Acremonium sp. Ld-03 culture, highlighting its potential as a plant growth stimulator. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
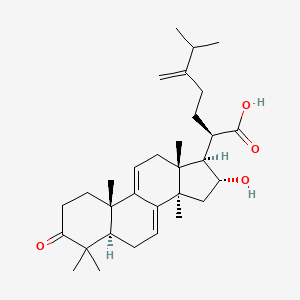
![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)
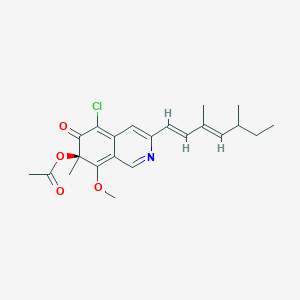
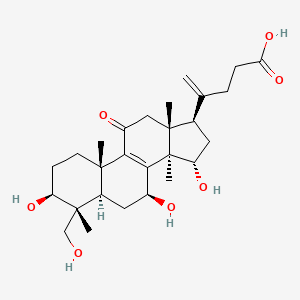
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzamide](/img/structure/B1240881.png)

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B1240885.png)
![8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one](/img/structure/B1240886.png)

![8-{2-[4-(2,4,5-Trifluoro-phenyl)-piperazin-1-yl]-ethyl}-8-aza-spiro[4.5]decane-7,9-dione](/img/structure/B1240891.png)
